molecular formula C12H8Br2O B047545 2,4'-Dibromodiphenyl ether CAS No. 147217-71-8

2,4'-Dibromodiphenyl ether

Cat. No. B047545
M. Wt: 328 g/mol
InChI Key: RJQLQJZMLISKRJ-UHFFFAOYSA-N
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Description

2,4'-Dibromodiphenyl ether is a compound of interest in environmental and chemical studies due to its presence in various matrices and its unique chemical properties.

Synthesis Analysis

  • The synthesis of related compounds, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, involves complex formation and has been characterized by various spectroscopic methods (Kuang et al., 2002).

Molecular Structure Analysis

  • In-depth analysis of molecular structure, IR, Raman spectra, and 1H NMR analyses have been conducted on similar compounds, such as 4,4′-dihydroxydiphenyl ether and 4,4′-oxybis(1-methoxybenzene), providing insights into the structural aspects of diphenyl ethers (Liu et al., 2013).

Chemical Reactions and Properties

  • The interaction with OH radicals, as in the case of 2,4,4'-Tribrominated diphenyl ether, shows that these compounds undergo oxidation mechanisms leading to various products, highlighting their reactive nature (Cao et al., 2013).

Physical Properties Analysis

  • The physical properties of related compounds, such as the synthesis and properties of poly(arylene ether sulfone)s and poly(arylene ether ketones), show the importance of the structure in determining solubility and thermal stability (Akutsu et al., 1995).

Chemical Properties Analysis

  • Investigations into the thermal oxidation degradation of related compounds like 2,2',4,4'-Tetrabromodiphenyl Ether reveal insights into oxidative degradation pathways and products, highlighting the chemical stability and reactivity under various conditions (Li et al., 2017).

Scientific Research Applications

  • Antimicrobial Properties : 2-hydroxydiphenyl ethers, a class of compounds that includes 2,4'-Dibromodiphenyl ether, have been found to effectively inhibit fatty acid synthesis, which may select for resistant bacteria. This contradicts the earlier view that they directly disrupt membranes (Heath et al., 1998).

  • Cosolubilization in Surfactants : Studies have shown that cosolubilization of 4,4′-dibromodiphenyl ether with naphthalene/pyrene in various surfactant micelles shows synergism, particularly in Tween80, Brij58, CTAB, and SDS. This could be significant for environmental remediation of pollutants (Yang et al., 2015).

  • Gas-phase Reactions : Brominated diphenyl ethers react with OH radicals in the gas phase to produce bromophenols and Br2. The OH addition to ipso positions is considered an important reaction pathway in these processes (Raff & Hites, 2006).

  • Chromatographic Analysis : Research has demonstrated excellent resolution of 2,4-dinitrodiphenyl ethers of hydroxy aromatic compounds using specific chromatographic techniques, indicating its utility in analytical chemistry (Parihar et al., 1966).

  • Biodegradation : Sphingomonas sp. strain SS33 has been shown to effectively degrade and transform 4,4'- and 2,4-dihalodiphenyl ethers into mononuclear haloaromatic compounds, suggesting potential applications in bioremediation (Schmidt et al., 1993).

  • Vibrational Spectroscopic Analysis : The dihedral angle of 2,2',4,4'-tetrabromodiphenyl ether significantly increases with bromine substitution, and vibrational frequencies accurately reflect the strong steric effect due to ortho bromine atoms. This is crucial in understanding the molecular structure and interactions of these compounds (Qiu et al., 2010).

  • Toxicity Studies : Some studies have examined the impact of various diphenyl ether compounds on biological systems, including zebrafish, demonstrating significant toxicity in some cases (Qin et al., 2014).

  • Environmental Fate and Degradation : Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations has been studied, aiding in designing remediation processes and predicting their environmental fate (Shih & Wang, 2009).

Future Directions

The future directions for research on 2,4’-Dibromodiphenyl ether could include further studies on its biodegradation and the effects of its presence in the environment . Additionally, more research could be done on its synthesis and the mechanisms of its reactions .

properties

IUPAC Name

1-bromo-2-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQLQJZMLISKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577712
Record name 1-Bromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dibromodiphenyl ether

CAS RN

147217-71-8
Record name 2,4'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A4Y12XE21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
M Lei, Z Wang, L Zhu, W Nie, H Tang - Applied Catalysis B: Environmental, 2020 - Elsevier
Deep debromination of polybrominated diphenyl ethers (PBDEs) by visible light photocatalysis is still a challenge in the field of halogenated pollutants control. Here, an efficient …
Number of citations: 38 www.sciencedirect.com
JZ Wang, Y Hou, J Zhang, J Zhu, YL Feng - Journal of hazardous materials, 2013 - Elsevier
A commercial brominated flame retardant 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) was used as the model chemical to investigate the degradation and transformation of …
Number of citations: 26 www.sciencedirect.com
JD Raff, RA Hites - The Journal of Physical Chemistry A, 2006 - ACS Publications
A small volume reaction chamber coupled to a mass spectrometer was used to study the gas-phase kinetics and mechanism of the reaction of OH radicals with diphenyl ether and …
Number of citations: 86 pubs.acs.org
H Cao, M He, D Han, J Li, M Li, W Wang… - … science & technology, 2013 - ACS Publications
2,4,4′-Tribromodiphenyl ether (BDE-28) was selected as a typical congener of polybrominated diphenyl ethers (PBDEs) to examine its fate both in the atmosphere and in water solution…
Number of citations: 53 pubs.acs.org
YM Kim, IH Nam, K Murugesan, S Schmidt… - Applied microbiology …, 2007 - Springer
Polybrominated diphenyl ethers (PBDEs) are common flame-retardant chemicals that are used in diverse commercial products such as textiles, circuit boards, and plastics. Because of …
Number of citations: 161 link.springer.com
JW Hu, Y Zhuang, J Luo, XH Wei… - International Journal of …, 2012 - mdpi.com
Recent progress has been made in the reductive debromination of polybrominated diphenyl ethers (PBDEs) by nanoscale zero-valent iron (nZVI). To better understand the mechanism …
Number of citations: 30 www.mdpi.com
X Li, J Huang, L Fang, G Yu, H Lin, L Wang - Chemosphere, 2008 - Elsevier
Recently, polybrominated diphenyl ethers (PBDEs) contaminated soils in electronic waste (e-waste) disposal sites of China have been reported and aroused concern. Since surfactant-…
Number of citations: 79 www.sciencedirect.com
H Cao, M He, D Han, Y Sun, J Xie - Atmospheric environment, 2011 - Elsevier
The mechanism and kinetic properties of OH-initiated gas-phase reaction of 2,2′,4,4′-tetrabrominated diphenyl ether (BDE-47) have been studied at the MPWB1K/6-311+G(3df,2p)//…
Number of citations: 31 www.sciencedirect.com
LC Raiford, GW Thiessen… - Journal of the American …, 1930 - ACS Publications
A discussion is given of the expected isomerism of certain diphenyl compounds from a consideration of distances between the ring carbons and the centers of the substituting groups as …
Number of citations: 13 pubs.acs.org
K Huang, G Lu, Z Zheng, R Wang, T Tang… - … Science: Processes & …, 2018 - pubs.rsc.org
Currently, photodegradation has been proven to be an important way of eliminating polybrominated diphenyl ethers (PBDEs) from the environment. However, the mechanism of PBDE …
Number of citations: 15 pubs.rsc.org

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